molecular formula C6H6N4O2 B12056784 3-Methylxanthine-13C4,15N3

3-Methylxanthine-13C4,15N3

Cat. No.: B12056784
M. Wt: 173.09 g/mol
InChI Key: PFWLFWPASULGAN-JVYICBGUSA-N
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Description

3-Methylxanthine-13C4,15N3 is a stable isotope-labeled compound of 3-Methylxanthine. It is a xanthine derivative and a cyclic guanosine monophosphate (GMP) inhibitor. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various research applications, particularly in the field of metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylxanthine-13C4,15N3 involves the incorporation of stable isotopes of carbon-13 and nitrogen-15 into the 3-Methylxanthine molecule. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the process involves the use of labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The production process includes rigorous quality control measures to verify the isotopic labeling and chemical purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methylxanthine-13C4,15N3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the xanthine ring .

Scientific Research Applications

3-Methylxanthine-13C4,15N3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methylxanthine-13C4,15N3 involves its role as a cyclic guanosine monophosphate (GMP) inhibitor. By inhibiting GMP, the compound affects various cellular processes, including smooth muscle relaxation and enzyme activity. The molecular targets include phosphodiesterases, which are enzymes that break down cyclic nucleotides. The inhibition of these enzymes leads to increased levels of cyclic nucleotides, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylxanthine-13C4,15N3 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed metabolic pathways and transformations of xanthine derivatives is crucial .

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

173.09 g/mol

IUPAC Name

7-methyl-3H-purine-2,6-dione

InChI

InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12)/i3+1,4+1,5+1,6+1,7+1,8+1,9+1

InChI Key

PFWLFWPASULGAN-JVYICBGUSA-N

Isomeric SMILES

CN1C=[15N][13C]2=[13C]1[13C](=O)[15NH][13C](=O)[15NH]2

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=O)N2

Origin of Product

United States

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